N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

Lipophilicity regioisomerism drug-likeness

Securing structurally authenticated 3-CF3 sulfamoyl-benzamide analogs for kinase SAR often means waiting weeks for custom synthesis. This compound solves that by offering an off-the-shelf matched molecular pair with the 4-CF3 isomer (CAS 667887-29-8), enabling direct ADME comparison. • Meta-CF3 configuration optimizes DFG-out/allosteric pocket interactions vs. para-CF3 isomer. • Mono-methyl pyrimidine hinge-binder fits targets intolerant of 6-Me steric bulk (e.g., Tec kinases, mutant EGFR). • Computed XLogP3 ~2.5; TPSA 109 Ų remains within drug-likeness boundaries for fragment growing.

Molecular Formula C19H15F3N4O3S
Molecular Weight 436.41
CAS No. 303035-26-9
Cat. No. B2914107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide
CAS303035-26-9
Molecular FormulaC19H15F3N4O3S
Molecular Weight436.41
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
InChIKeyVJKGSIAOXMUVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Property Baseline for 303035-26-9


N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide (CAS 303035-26-9) is a sulfonamide-benzamide hybrid compound with molecular formula C19H15F3N4O3S and molecular weight 436.41 g/mol [1]. It features a 4-methylpyrimidin-2-yl sulfamoyl linker connected to a 3-trifluoromethylbenzamide moiety, placing it within a class of compounds explored as kinase inhibitor scaffolds and bioactive intermediates . The 3-CF3 substitution pattern distinguishes it from the more commonly listed 4-CF3 regioisomer (CAS 667887-29-8) [2].

1
Sulfonamide-benzamide scaffold for kinase inhibitor SAR exploration Reported as bioactive intermediate scaffold
2
Meta-CF3 regioisomer distinct from para-CF3 analog; supports regioisomeric SAR differentiation May influence electron distribution and lipophilicity context
3
Mono-methylpyrimidine offers slimmer steric profile for constrained ATP pockets Potential use in targets with restricted hinge-region tolerance

Regioisomeric & Substitution Impact on 303035-26-9


In-class sulfamoyl-benzamide analogs cannot be interchanged without altering key molecular properties. The position of the trifluoromethyl group (3-CF3 vs. 4-CF3) significantly impacts the electron density distribution on the benzamide ring, which in turn influences hydrogen-bond acceptor/donor capacity and target binding geometry [1]. Similarly, replacing the 4-methylpyrimidine with 4,6-dimethylpyrimidine (CAS 303035-22-5) increases steric bulk and computed XLogP3 from ~2.5 to 3.6, altering both lipophilicity and potential off-target profiles [2]. Even the unsubstituted benzamide analog lacks the electron-withdrawing CF3 group entirely, abolishing key metabolic stability advantages .

3-CF3 benzamide vs. 4-CF3 regioisomer Electron distribution and lipophilicity may shift target binding geometry; CF3 position cannot be interchanged without altering property profile.
4-methylpyrimidine vs. 4,6-dimethylpyrimidine Additional methyl group increases steric bulk and computed logP; may alter off-target kinase profiles and hinge-region fit.
3-CF3 benzamide vs. unsubstituted benzamide Absence of electron-withdrawing CF3 removes key metabolic stability context; direct replacement may yield divergent metabolic outcomes.

Quantitative Evidence Against Closest Analogs


Lipophilicity: 3-CF3 vs 4-CF3 Regioisomer

The 3-CF3 regioisomer (target compound) exhibits a computed XLogP3 of approximately 3.0, compared to XLogP3 = 2.5 for the 4-CF3 regioisomer (CAS 667887-29-8) [1]. This difference of ~0.5 log units reflects the distinct inductive and resonance effects of meta vs. para CF3 substitution on the benzamide ring. Lipophilicity directly influences passive membrane permeability, plasma protein binding, and tissue distribution profiles.

Lipophilicity (XLogP3)
Class-level inference
ΔXLogP3 ~ +0.5 (3-CF3 > 4-CF3)
Supports regioisomer-specific lipophilicity context; may influence permeability and distribution profiles.
Computed property; no experimental logP available.
Lipophilicity regioisomerism drug-likeness

TPSA and Drug-Likeness Across Regioisomers

The target compound shares a TPSA of 109 Ų with both the 4-CF3 regioisomer (667887-29-8) and the 4,6-dimethylpyrimidine analog (303035-22-5) [1] [2]. This value falls comfortably within Veber's rule limit of ≤140 Ų for oral bioavailability. While the TPSA is identical, the target compound achieves this with a distinct 3-CF3 substitution, potentially offering a different hydrogen-bond network without sacrificing permeability-viable TPSA.

TPSA Equivalence
Cross-study comparable
109 Ų (identical across analogs)
Consistent polarity scaffold; biological differences likely arise from electronic/steric effects.
Computed topology; consistent across databases.
TPSA drug-likeness bioavailability

Steric Effects: 4-Methyl vs 4,6-Dimethylpyrimidine

The target compound carries a single 4-methyl substituent on the pyrimidine ring, whereas the analog 303035-22-5 bears 4,6-dimethyl substitution [1]. The additional methyl group increases the molecular weight from 436.41 to 450.43 Da and adds steric bulk at the 6-position of the pyrimidine. This can influence the binding pose of the sulfamoyl linker within kinase ATP pockets or other targets, as the pyrimidine ring often participates in hinge-region hydrogen bonding. The mono-methyl variant may offer a slimmer profile that accommodates targets with restricted steric tolerance.

Steric Bulk
Class-level inference
Target: 4-methyl (MW 436.4) vs 4,6-dimethyl (MW 450.4)
Mono-methyl variant may better fit sterically constrained pockets; dimethyl adds bulk that could clash.
Structural comparison; no binding data provided.
Steric effects pyrimidine substitution target selectivity

Application Scenarios for 303035-26-9


Kinase Inhibitor SAR with Meta-CF3 Warhead

The 3-CF3 benzamide group is a recognized pharmacophore in several kinase inhibitor series, including Bcr-Abl and Src family inhibitors. This compound can serve as an intermediate or final probe in SAR campaigns where the meta-CF3 configuration is hypothesized to optimize interactions with the DFG-out pocket or allosteric sites, as distinct from the para-CF3 isomer [1].

Matched-Pair Analysis of ADME Profiles

Because the 3-CF3 and 4-CF3 regioisomers are structurally identical except for the CF3 position, they form a classic matched molecular pair. Procuring both enables direct measurement of how CF3 position affects passive permeability (PAMPA), microsomal stability, and CYP inhibition profiles. The computed XLogP3 difference of ~0.5 log units suggests the 3-CF3 variant will exhibit distinct ADME behavior [2].

Chemical Probes for Sterically Constrained ATP Pockets

The 4-methylpyrimidine moiety offers a smaller steric footprint compared to the 4,6-dimethyl analog. This compound is therefore suited for targets where the hinge-binding region cannot accommodate a 6-methyl group, such as certain members of the Tec kinase family or mutant EGFR forms. Its mono-methyl pyrimidine may preserve key hydrogen bonds while reducing steric penalty [3].

Fragment-Based Library Scaffold

With its well-defined sulfamoyl-benzamide backbone and three distinct functional regions (pyrimidine, sulfonamide linker, 3-CF3 benzamide), this compound is a versatile scaffold for fragment growing or merging strategies. Research groups can use it as a core for parallel derivatization, confident that the 3-CF3 group will impart favorable metabolic stability and the TPSA of 109 Ų will remain within drug-likeness boundaries [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR with meta-CF3 warhead
Meta-CF3 benzamide pharmacophore; regioisomeric differentiation
Target engagement profile in allosteric or DFG-out pockets
Matched-pair ADME profiling
3-CF3 vs 4-CF3 regioisomer pair; identical TPSA, distinct lipophilicity
Permeability, metabolic stability, and CYP inhibition differences
Sterically constrained ATP pocket probes
Mono-methylpyrimidine with reduced steric footprint
Hinge-region hydrogen bonding without 6-methyl clash
Fragment-based library scaffold
Sulfamoyl-benzamide core; three differentiable substitution zones
Physicochemical property boundaries (permeability-viable topology)
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